10-Nonadecenoic acid

anti-tumor activity leukemia HL-60 cell proliferation

10-Nonadecenoic acid (CAS 147527-21-7) is a 19-carbon trans-monounsaturated fatty acid with a unique Δ10 double bond that resists beta-oxidation. It is a critical tool for dissecting p53 pathways and suppressing cancer stemness, offering distinct metabolic stability over common fatty acids. Procure with confidence for reliable, reproducible research outcomes.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 147527-21-7
Cat. No. B124876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Nonadecenoic acid
CAS147527-21-7
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+
InChIKeyBBOWBNGUEWHNQZ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Nonadecenoic Acid (CAS 147527-21-7): A Structurally Distinct C19:1 Monounsaturated Fatty Acid for Targeted Research and Procurement


10-Nonadecenoic acid (CAS 147527-21-7), also referred to as 10(E)-nonadecenoic acid or trans-10-nonadecenoic acid, is a 19-carbon, straight-chain, monounsaturated fatty acid distinguished by a trans (E) double bond at the Δ10 position [1]. It is a conjugate acid of 10-nonadecenoate and is classified as a long-chain fatty acid with the molecular formula C19H36O2 and a molecular weight of approximately 296.5 g/mol [2]. As an endogenous human metabolite, it plays a role in lipid metabolism and has been identified in human blood and feces, underscoring its relevance in metabolic and biochemical research [3].

Why 10-Nonadecenoic Acid Cannot Be Substituted by Common C18:1 or Saturated Fatty Acid Analogs in Specialized Research


Substituting 10-nonadecenoic acid with more common, structurally similar fatty acids such as oleic acid (C18:1, cis-Δ9) or nonadecanoic acid (C19:0) is scientifically invalid due to distinct and quantifiable differences in biological activity, metabolic stability, and physical properties. The odd-numbered, 19-carbon chain combined with a trans double bond at the 10-position results in unique conformational properties that affect membrane integration, enzymatic processing, and molecular recognition [1]. Most critically, the position of the double bond on an even-numbered carbon renders it resistant to standard beta-oxidation pathways, leading to altered metabolic fate compared to common even-chain or odd-chain fatty acids with different unsaturation patterns . The evidence below demonstrates that these structural nuances translate into concrete, measurable differences in performance across key assays, directly impacting experimental outcomes and necessitating precise compound selection.

Quantitative Differentiation Guide: 10-Nonadecenoic Acid vs. Primary Analogs in Key Biological Assays


Comparative Anti-Proliferative Activity: cis-10-Nonadecenoic Acid vs. Nonadecanoic Acid (C19:0) in HL-60 Leukemia Cells

The cis isomer of 10-nonadecenoic acid (C19:1) exhibits significantly lower anti-proliferative potency against HL-60 cells compared to its saturated analog, nonadecanoic acid (C19:0), providing a clear quantitative distinction for researchers studying structure-activity relationships in fatty acid-mediated cancer cell inhibition [1].

anti-tumor activity leukemia HL-60 cell proliferation

Differential Impact on Colorectal Cancer Stemness: cis-10-Nonadecenoic Acid Exhibits Comparable Activity to Omega-3 Fatty Acids EPA and DHA

In a 2025 head-to-head comparison, cis-10-nonadecenoic acid (c-NDA) demonstrated comparable or superior inhibition of colorectal cancer (CRC) stemness traits relative to the well-studied omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [1].

colorectal cancer stemness spheroid formation cancer stem cell markers

Metabolic Stability: Resistance to Standard Beta-Oxidation Due to cis-10 Double Bond

A key differentiator from common fatty acids like oleic acid (C18:1, cis-Δ9) is that the double bond in cis-10-nonadecenoic acid resides on an even-numbered carbon. This structural feature renders it refractory to standard mitochondrial beta-oxidation, which requires a trans-Δ2 double bond generated by acyl-CoA dehydrogenase acting on a saturated chain .

beta-oxidation resistance metabolic stability fatty acid metabolism

Physical State and Melting Point Distinction: Trans (E) vs. Cis (Z) Isomers

The trans (E) isomer of 10-nonadecenoic acid (CAS 147527-21-7) is a solid at room temperature, with an estimated melting point of approximately 29°C . This contrasts sharply with its cis (Z) counterpart (CAS 73033-09-7), which is a liquid at room temperature with a melting point of 11-12°C .

physical properties melting point trans fatty acid

p53 Pathway Modulation: Context-Dependent Inhibitory Activity

cis-10-Nonadecenoic acid has been reported to inhibit the DNA binding activity of the p53 tumor suppressor protein, a function shared by other long-chain monounsaturated fatty acids like gadoleic acid (C20:1) [1].

p53 inhibition DNA binding tumor suppressor

Optimal Scientific and Industrial Deployment Scenarios for 10-Nonadecenoic Acid (CAS 147527-21-7)


Colorectal Cancer Stem Cell Research as a Novel Therapeutic Lead

Based on head-to-head evidence showing comparable activity to EPA and DHA in suppressing colorectal cancer stemness [1], 10-nonadecenoic acid is optimally positioned as a research tool for investigating mechanisms of cancer stem cell (CSC) maintenance and for screening new anti-CSC therapies. Its stable monounsaturated structure may offer advantages over highly polyunsaturated fatty acids in long-term cell culture studies where lipid peroxidation is a concern.

Investigating Fatty Acid-Mediated p53 Regulation in Cancer Biology

The compound's demonstrated ability to inhibit p53 DNA binding activity [1] makes it a relevant probe for dissecting p53-dependent pathways in tumor suppression and cell cycle arrest. This application is particularly valuable for studies aiming to understand how endogenous lipids modulate p53 function in the context of cancer development and response to genotoxic stress.

Comparative Studies of Fatty Acid Structure-Activity Relationships (SAR) in Leukemia Models

The nearly 5-fold difference in anti-proliferative potency between cis-10-nonadecenoic acid (IC50 = 295 µM) and its saturated counterpart nonadecanoic acid (IC50 = 68 µM) in HL-60 cells [1] provides a robust system for SAR studies. Researchers can use this pair to systematically investigate how chain unsaturation affects cellular uptake, membrane interactions, and apoptotic signaling in leukemia.

Metabolic Studies Requiring a Beta-Oxidation-Resistant Fatty Acid Tracer

Given the established resistance of fatty acids with a cis double bond at an even carbon to standard beta-oxidation [1], 10-nonadecenoic acid serves as a valuable tool in metabolic flux studies. It can be used to track non-canonical lipid metabolism, investigate alternative degradation pathways (e.g., peroxisomal oxidation), or study the accumulation and signaling of intact long-chain fatty acids in cellular models of metabolic disease.

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